molecular formula C19H19ClN2O3 B14112044 (E)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine

(E)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine

Cat. No.: B14112044
M. Wt: 358.8 g/mol
InChI Key: TZIHPOQTFXRJFS-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine is a versatile chemical compound with a unique structure that opens doors to groundbreaking studies in various fields. Its molecular formula is C17H15ClN2O3 .

Preparation Methods

The preparation of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-chlorophenylcyclopropyl ketone with 4-nitrophenylmethylideneamine under specific conditions to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine has immense potential in scientific research. Its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to its observed biological activities.

Comparison with Similar Compounds

Compared to other similar compounds, (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine stands out due to its unique structural features and versatile applications. Similar compounds include:

  • (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(2,4-dichlorophenyl)methoxy]amine
  • (E,Z)-4-chlorophenyl (cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

(E)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine

InChI

InChI=1S/C19H19ClN2O3/c1-2-11-25-21-19(14-5-9-16(10-6-14)22(23)24)18-12-17(18)13-3-7-15(20)8-4-13/h3-10,17-18H,2,11-12H2,1H3/b21-19-

InChI Key

TZIHPOQTFXRJFS-VZCXRCSSSA-N

Isomeric SMILES

CCCO/N=C(\C1CC1C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCCON=C(C1CC1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.